Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
説明
Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a 4-ethoxy-4-oxobutanoyl amino moiety at position 5, and an ethyl carboxylate ester at position 1.
特性
IUPAC Name |
ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-4-31-17(27)11-10-16(26)23-20-18-15(12-33-20)19(22(29)32-5-2)24-25(21(18)28)13-6-8-14(30-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQQZSZZPOMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy against specific biological targets.
Chemical Structure and Synthesis
The compound is characterized by a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the thieno[3,4-d]pyridazine framework followed by the introduction of functional groups such as the ethoxy and methoxy substituents.
Chemical Formula : C18H20N2O5S
Molecular Weight : 372.43 g/mol
Biological Activity Overview
The biological activity of Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has been explored in several studies, focusing primarily on its anti-inflammatory and anticancer properties.
The compound's mechanism of action involves interaction with specific enzymes and receptors that regulate various biological pathways. Preliminary studies suggest that it may inhibit certain proteolytic enzymes involved in disease progression.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the compound's biological effects:
- Anti-inflammatory Activity : In a study assessing the inhibition of pro-inflammatory cytokines, Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophage cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity against inflammation .
- Anticancer Properties : In cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects, leading to apoptosis as evidenced by increased caspase activity. The results indicated that it could potentially serve as a lead compound for further anticancer drug development .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| TNF-alpha Inhibition | 5.2 | RAW 264.7 Macrophages |
| IL-6 Inhibition | 6.8 | RAW 264.7 Macrophages |
| Cytotoxicity | 12.0 | MCF-7 Breast Cancer |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group receiving Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate showed reduced swelling and joint damage compared to the control group . -
Case Study on Anticancer Efficacy :
Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in significant increases in early and late apoptotic cells when compared to untreated controls .
類似化合物との比較
Substituent Effects on Reactivity and Solubility
- In contrast, Analog 2’s 3-chlorophenyl group introduces steric and electronic effects that may hinder rotational freedom .
- Amino vs. Acylated Amino Groups: Analog 3’s free amino group (vs. the target’s butanoyl amino) reduces molecular weight by ~189 g/mol, increasing aqueous solubility but limiting stability under acidic conditions .
Core Heterocycle Comparisons
- Thieno[3,4-d]pyridazine vs. Triazole: Analog 4’s triazole core lacks the sulfur atom present in the target compound, reducing polar surface area and altering π-stacking interactions. The triazole’s smaller ring system may also confer higher metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
